Cas no 177735-22-7 (Ethyl 4-bromo-1-benzofuran-2-carboxylate)

Ethyl 4-bromo-1-benzofuran-2-carboxylate is a brominated benzofuran derivative widely used as a key intermediate in organic synthesis and pharmaceutical research. Its reactive bromine substituent at the 4-position enables efficient functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex heterocyclic frameworks. The ethyl ester moiety enhances solubility and offers versatility for further derivatization. This compound is particularly valuable in the development of bioactive molecules, including potential therapeutics targeting CNS disorders or inflammation. Its well-defined structure and high purity make it a reliable building block for medicinal chemistry and material science applications. Proper handling under inert conditions is recommended due to its sensitivity to moisture and light.
Ethyl 4-bromo-1-benzofuran-2-carboxylate structure
177735-22-7 structure
Product Name:Ethyl 4-bromo-1-benzofuran-2-carboxylate
CAS No:177735-22-7
MF:C11H9BrO3
MW:269.091362714767
MDL:MFCD16038163
CID:1089009
PubChem ID:21838105
Update Time:2025-05-28

Ethyl 4-bromo-1-benzofuran-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-bromobenzofuran-2-carboxylate
    • 4-BroMobenzofuran-2-carboxylic acid
    • methyl 4-bromobenzofuran-2-carboxylate
    • ethyl 4-bromo-1-benzofuran-2-carboxylate
    • MFCD16038163
    • SCHEMBL8440469
    • SY226909
    • CS-0202145
    • 4-bromo-2-ethoxycarbonylbenzo[b]furan
    • AKOS016353148
    • CHA73522
    • ETHYL4-BROMOBENZOFURAN-2-CARBOXYLATE
    • 4-bromo-2-ethoxycarbonylbenzofuran
    • DTXSID10618675
    • A919281
    • HMZUPXGTBJYBSS-UHFFFAOYSA-N
    • NS-04298
    • 177735-22-7
    • EN300-729488
    • AC4745
    • XH1027
    • Ethyl 4-bromo-1-benzofuran-2-carboxylate
    • MDL: MFCD16038163
    • Inchi: 1S/C11H9BrO3/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3
    • InChI Key: HMZUPXGTBJYBSS-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=C1C=C(C(=O)OCC)O2

Computed Properties

  • Exact Mass: 267.97400
  • Monoisotopic Mass: 267.97351g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 39.4Ų

Experimental Properties

  • PSA: 39.44000
  • LogP: 3.37200

Ethyl 4-bromo-1-benzofuran-2-carboxylate Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Ethyl 4-bromo-1-benzofuran-2-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:177735-22-7)Ethyl 4-bromo-1-benzofuran-2-carboxylate
Order Number:A919281
Stock Status:in Stock
Quantity:10g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:09
Price ($):796.0/471.0
Email:sales@amadischem.com

Additional information on Ethyl 4-bromo-1-benzofuran-2-carboxylate

Recent Advances in the Application of Ethyl 4-bromo-1-benzofuran-2-carboxylate (CAS: 177735-22-7) in Chemical Biology and Pharmaceutical Research

Ethyl 4-bromo-1-benzofuran-2-carboxylate (CAS: 177735-22-7) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals targeting inflammatory diseases, cancer, and infectious diseases. Recent studies have highlighted its versatility as a building block in organic synthesis and its potential in drug discovery. This research brief consolidates the latest findings on the applications, synthetic methodologies, and biological activities associated with this compound.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the use of Ethyl 4-bromo-1-benzofuran-2-carboxylate as a precursor in the synthesis of novel benzofuran-based inhibitors targeting protein kinases involved in cancer progression. The research team utilized palladium-catalyzed cross-coupling reactions to introduce diverse substituents, enhancing the compound's binding affinity and selectivity. The resulting derivatives exhibited promising anti-proliferative activity against several cancer cell lines, with IC50 values in the low micromolar range.

In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the development of new antimicrobial agents derived from Ethyl 4-bromo-1-benzofuran-2-carboxylate. The study focused on modifying the carboxylate moiety to improve membrane permeability and target specificity. Several synthesized analogs showed potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in addressing antibiotic resistance.

From a synthetic chemistry perspective, advancements in green chemistry approaches have been applied to the production of Ethyl 4-bromo-1-benzofuran-2-carboxylate. A 2023 study in Green Chemistry described an eco-friendly, solvent-free synthesis method using microwave irradiation, which significantly reduced reaction times and improved yields compared to traditional methods. This development is particularly relevant for scaling up production while minimizing environmental impact.

The compound's mechanism of action in various biological systems continues to be elucidated. Recent structural-activity relationship (SAR) studies have revealed that the bromine substitution at the 4-position of the benzofuran ring plays a critical role in molecular recognition processes, particularly in interactions with enzyme active sites. These findings, published in ACS Chemical Biology (2024), provide valuable insights for the rational design of more potent and selective drug candidates.

Looking forward, research directions for Ethyl 4-bromo-1-benzofuran-2-carboxylate include exploration of its applications in targeted drug delivery systems and combination therapies. Preliminary results from ongoing studies suggest potential synergies with existing chemotherapeutic agents, which could lead to reduced dosage requirements and minimized side effects. Additionally, computational modeling approaches are being increasingly employed to predict novel derivatives with enhanced pharmacological properties.

In conclusion, Ethyl 4-bromo-1-benzofuran-2-carboxylate (177735-22-7) remains a valuable scaffold in medicinal chemistry, with recent research expanding its potential applications across multiple therapeutic areas. The compound's versatility, combined with advances in synthetic methodologies and biological evaluation techniques, positions it as an important focus for future drug discovery efforts. Continued investigation of its derivatives and mechanisms of action is expected to yield novel therapeutic agents in the coming years.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:177735-22-7)Ethyl 4-bromo-1-benzofuran-2-carboxylate
A919281
Purity:99%/99%
Quantity:10g/5g
Price ($):796.0/471.0
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